Hexanal

Catalog No.
S586678
CAS No.
66-25-1
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanal

CAS Number

66-25-1

Product Name

Hexanal

IUPAC Name

hexanal

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3

InChI Key

JARKCYVAAOWBJS-UHFFFAOYSA-N

SMILES

CCCCCC=O

solubility

0.06 M
5.64 mg/mL at 30 °C
In water, 5.64X10+3 mg/L at 30 °C
In water, 0.6 wt% (6000 mg/L) at 20 °C
Very soluble in ethanol, ethyl ether; soluble in acetone, benzene
Miscible with alcohol, propylene glycol and most fixed oils
very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils

Synonyms

Caproaldehyde; Caproic Aldehyde; Capronaldehyde; Hexaldehyde; Hexanaldehyde; Hexylaldehyde; NSC 2596; n-Caproaldehyde; n-Capronaldehyde; n-Hexanal; n-Hexylaldehyde;

Canonical SMILES

CCCCCC=O

The exact mass of the compound Hexanal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m5.64 mg/ml at 30 °cin water, 5.64x10+3 mg/l at 30 °cin water, 0.6 wt% (6000 mg/l) at 20 °cvery soluble in ethanol, ethyl ether; soluble in acetone, benzenemiscible with alcohol, propylene glycol and most fixed oils5.64 mg/ml at 30 °cvery slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of saturated fatty aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Hexanal is a volatile, six-carbon straight-chain aliphatic aldehyde (C6H12O) widely procured as a synthetic precursor, an antimicrobial fumigant, and a high-value flavor and fragrance (F&F) standard. Characterized by its distinctive green, grassy, and unripe apple sensory profile, it possesses a boiling point of 130–131 °C and limited aqueous solubility, making it highly processable in both vapor-phase applications and organic synthesis [1]. Unlike its corresponding alcohol (1-hexanol) or acid (hexanoic acid), hexanal's terminal carbonyl group provides a highly reactive site for Schiff base formation, reductive amination, and aldol condensations. In procurement contexts, hexanal is prioritized over other short-chain aldehydes when a specific balance of volatility, moderate hydrophobicity, and non-rancid sensory characteristics is required for downstream polymer modification, agricultural packaging, or formulated consumer products [2].

Research Fit

Biomarker Context Lipid peroxidation marker with reported lower cytotoxicity profile
Sensory Research Distinct green note, perceptually isolated from citrus aldehydes
Postharvest Studies Antifungal activity with lower phytotoxicity risk vs. unsaturated GLVs

Substituting hexanal with closely related analogs—such as pentanal (C5), heptanal (C7), or trans-2-hexenal—frequently results in catastrophic process or product failures. In flavor and fragrance formulations, chain length strictly dictates the sensory profile; shifting to heptanal introduces unacceptable fatty and rancid notes at extremely low thresholds, while pentanal introduces harsh pungency [1]. In agricultural fumigation and active packaging, the unsaturated analog trans-2-hexenal, despite having a lower in-vitro minimum inhibitory concentration against fungi, causes severe phytotoxicity and tissue damage in sensitive stone fruits, rendering it commercially unviable for direct produce contact [2]. Furthermore, in the hydrophobic modification of biopolymers like chitosan, extending the carbon chain from C6 to C7 (heptanal) triggers drastic gel shrinkage and polymer aggregation due to excessive hydrophobicity, destroying the material's structural integrity [3]. Consequently, hexanal cannot be generically swapped without compromising sensory quality, biological safety, or material processability.

Substitution Risk

Chain Length C5 or C7 analogs may exhibit different proton affinity, cytotoxicity, and lipid oxidation release profiles.
Olfactory Perception Hexanal does not cross-adapt with C8-C11 aldehydes; its green note may not be replicated by similar compounds.
Biological Activity Cytotoxicity and antifungal mechanisms may shift with chain length or unsaturation, altering assay outcomes.

Therapeutic Window in Antifungal Fumigation for Fresh Produce

Hexanal demonstrates a unique balance of fungicidal efficacy and biological compatibility when used as a volatile fumigant for postharvest disease control (e.g., against Monilinia laxa). While the unsaturated analog trans-2-hexenal exhibits a lower in-vitro minimum inhibitory concentration, fumigation with trans-2-hexenal causes severe phytotoxic disorders and off-flavors in sensitive stone fruits like apricots and peaches. In contrast, hexanal effectively halts decay without inducing visible phytotoxicity or tissue damage in the same species [1].

Evidence DimensionIn-vivo phytotoxicity during fungicidal fumigation
Target Compound DataHexanal: Effective decay control with zero visible phytotoxic disorders in apricot/peach
Comparator Or BaselineTrans-2-hexenal: Severe phytotoxicity and off-flavor generation
Quantified Difference100% prevention of visible phytotoxicity compared to the unsaturated analog
ConditionsVolatile fumigation of stone fruits inoculated with Monilinia laxa

For agricultural packaging procurement, hexanal provides a safe therapeutic window that prevents crop loss without destroying the physical and sensory quality of the produce.

Cytotoxicity Rank
Head-to-head
Hexanal < HHE = HOE < HNE. No measurable toxicity at 20 µM.
Supports control-compound selection in lipid peroxidation assay contexts.
Human monocyte-macrophage cell culture assay.

Structural Integrity in Chitosan Aerogel Alkylation

In the hydrophobic modification of chitosan aerogels via reductive amination, the choice of aldehyde chain length dictates the macroscopic stability of the resulting gel. Modifying chitosan with hexanal (up to 13.3 vol %) results in homogeneous gelation that perfectly maintains the microstructure and transparent body color of the aerogel. Conversely, substituting hexanal with heptanal (C7) or octanal (C8) causes drastic shrinkage and structural collapse during gelation due to the high hydrophobicity of the longer alkyl chains aggregating the polymer network [1].

Evidence DimensionGelation homogeneity and volumetric shrinkage
Target Compound DataHexanal: Homogeneous gelation with maintained microstructure
Comparator Or BaselineHeptanal / Octanal: Drastic shrinkage and structural collapse
Quantified DifferenceMaintained volumetric integrity vs. catastrophic aggregation
ConditionsReductive amination of chitosan aerogels at 13.3 vol % aldehyde concentration

Hexanal represents the maximum viable chain length for hydrophobically modifying these biopolymers without inducing process-ruining structural collapse.

Odor Threshold & Cross-adaptation
Head-to-head
Threshold 97 ppb; no cross-adaptation with octanal, decanal, undecanal.
Perceptual isolation supports distinct green note in sensory research.
Human psychophysical testing; vapor delivery and squeeze-bottle methods.

Conversion Efficiency in Enzymatic Amine Synthesis

Hexanal is a highly efficient substrate for biocatalytic reductive amination using engineered amine dehydrogenases (AmDHs). When comparing terminal aldehydes to their ketone isomers, hexanal achieves exceptional conversion rates (44.6%–99.5%) into primary amines. In contrast, the corresponding ketone, hexan-2-one, yields significantly lower conversions (16.0%–53.7%) under identical biocatalytic conditions due to increased steric hindrance at the carbonyl carbon [1].

Evidence DimensionBiocatalytic conversion rate to primary amines
Target Compound DataHexanal: 44.6% – 99.5% conversion
Comparator Or BaselineHexan-2-one: 16.0% – 53.7% conversion
Quantified DifferenceUp to 2.8-fold higher maximum conversion for the terminal aldehyde
ConditionsReductive amination using engineered AmDHs

Procuring hexanal over internal ketones drastically improves yields and process economics in the enzymatic synthesis of aliphatic amines.

Oxidative Release Level
Head-to-head
~6.8× pentanal, ~12.7× heptanal
Reported top-release context supports biomarker detection sensitivity review.
Day 10, 4.2°C lipid oxidation headspace model.

Odor Threshold and Off-Flavor Prevention in Formulations

In complex, lipid-containing matrices (such as meat models), the sensory threshold and qualitative profile of straight-chain aldehydes shift dramatically with carbon number. Hexanal provides a green, herbal note with a detectable odor threshold (DOT) of 5.87 ppm. Heptanal, just one carbon longer, has a drastically lower threshold of 0.23 ppm and introduces highly undesirable rancid and painty notes. Pentanal has a threshold of 2.67 ppm but lacks the specific green-apple profile of hexanal [1].

Evidence DimensionDetectable Odor Threshold (DOT) in lipid matrix
Target Compound DataHexanal: 5.87 ppm (green/herbal notes)
Comparator Or BaselineHeptanal: 0.23 ppm (rancid/painty notes)
Quantified Difference25.5-fold higher threshold for hexanal, preventing premature rancidity
Conditions10-member sensory panel triangle tests in a lean ground beef model system

Hexanal allows formulators to impart desirable green notes at higher, more controllable concentrations without triggering the immediate rancid off-flavors associated with heptanal.

Antifungal Profile vs. (E)-2-Hexenal
Class-level
Hexanal reduces decay with lower phytotoxicity risk; (E)-2-hexenal stronger but more phytotoxic.
May support postharvest research balancing efficacy and tissue safety context.
Class-level inference; review specific crop and pathogen models.
Biosensor Selectivity
Head-to-head
Discriminates hexanal from pentanal, heptanal, octanal; LOD 1 fM (OCB).
Selective detection context supports sensor development for complex matrices.
CNT and MXene/hydrogel bioelectronic nose platforms.

Active Antimicrobial Packaging for Sensitive Produce

Directly following from its safe therapeutic window, hexanal is the optimal volatile fungistatic agent for incorporation into packaging films or fumigation protocols for stone fruits (peaches, apricots) and berries. It provides effective decay control without the tissue necrosis and severe phytotoxicity caused by trans-2-hexenal [1].

Hydrophobic Functionalization of Polysaccharide Aerogels

Based on its ability to maintain gel microstructure during reductive amination, hexanal is the preferred alkylating agent for synthesizing hydrophobically modified chitosan or cellulose aerogels used in environmental remediation or drug delivery, avoiding the catastrophic shrinkage caused by C7+ aldehydes [2].

Enzymatic Synthesis of Aliphatic Amines

Leveraging its high conversion rates with amine dehydrogenases (AmDHs), hexanal is an ideal precursor for the green, biocatalytic production of 1-hexylamine and related derivatives, offering vastly superior yields compared to sterically hindered internal ketones like hexan-2-one [3].

Odor Reference Standards for Sensory Panels

Due to its predictable threshold (5.87 ppm in complex matrices) and distinct green profile without premature rancidity, high-purity hexanal is heavily procured as a quantitative calibration standard for water quality and food oxidation sensory panels, outperforming highly pungent or rapidly rancid analogs [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipid peroxidation negative control
Reported lower cytotoxicity rank among lipid peroxidation aldehydes
Cell viability endpoint confirmation
Lipid oxidation biomarker detection
Higher release ratio relative to pentanal and heptanal
Detection limit validation in target matrix
Sensory green note formulation
Olfactory isolation from citrus aldehydes (C8–C11)
Cross-adaptation testing in specific mixture
Food spoilage biosensor target
OR-based selectivity vs. structurally similar aldehydes
Matrix interference and selectivity assessment

Physical Description

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
almost colourless liquid/fatty-green, grassy odour

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

262 °F at 760 mm Hg (USCG, 1999)
131.0 °C
129.6 °C

Flash Point

90 °F (USCG, 1999)
25 °C (77 °F) - closed cup
90 °F (32 °C) Open cup

Vapor Density

3.45 (Air = 1)

Density

0.83 at 68 °F (USCG, 1999)
0.8335 g/cu cm at 20 °C
0.808-0.817

LogP

1.78 (LogP)
1.78
log kow = 1.78

Odor

Characteristic fruity odor (on dilution)
Strong, green grass odor
Sharp, aldehyde odor

Melting Point

-56.0 °C
-56 °C
-58.2 °C
-56°C

UNII

9DC2K31JJQ

GHS Hazard Statements

Aggregated GHS information provided by 1841 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (99.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Hexaldehyde is a colorless liquid. It has a green grass odor and taste. Hexaldehyde is highly soluble in water. Hexaldehyde occurs naturally in many fruits and vegetables. It is also given off to air from some trees. It is present in meats and shellfish. USE: Hexaldehyde is used as a flavor ingredient in foods and as a fragrance in perfumes. It is also used to make other various other chemicals used in the production of plastics, rubbers, resins, dyes, and insecticides. EXPOSURE: Workers that use or produce hexaldehyde may breathe in vapors or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain hexaldehyde. Exposure may also occur by breathing air containing hexaldehyde emissions. If hexaldehyde is released to air, it will be broken down by reaction with other chemicals. It is not broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Hexaldehyde is expected to move through soil. Hexaldehyde is expected to move into air from wet soils or water surfaces. Hexaldehyde is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Irritation of the nose, throat, lungs, eyes and skin can occur in people exposed to hexaldehyde vapors at moderate concentrations for a short time. Rapid breathing, coughing, and a choking feeling may occur with exposure to higher concentrations or longer periods of exposure. Headache and irritation of the nose and eyes were reported in volunteers exposed to hexaldehyde vapors at moderate concentrations for a short time. No such effects were reported at lower concentrations. Severe eye irritation was observed in laboratory animals exposed to very high doses. Liver damage and death occurred in some animals exposed to very high concentrations of hexaldehyde vapor. The potential for hexaldehyde to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for hexaldehyde to cause cancer in laboratory animals has not been examined. The potential for hexaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.

Vapor Pressure

11.26 mmHg
11.3 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

66-25-1

Wikipedia

Hexanal

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

... prepared by the hydroformylation of 1-pentene.
Prepared from calcium salt of caproic acid and formic acid.

General Manufacturing Information

All other basic organic chemical manufacturing
Hexanal: ACTIVE
Natural volatile hexanal was studied as an antifungal agent on the major postharvest fungal pathogens Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, Alternaria alternata, and Colletotrichum gloeosporioides. ... The antifungal effect of hexanal vapor was further tested on raspberry fruit naturally infected with B. cinerea and on peach fruit inoculated with spores of M. fructicola. Decay was markedly reduced in raspberry and almost completely controlled in peach ... .

Analytic Laboratory Methods

Method: NIOSH 2539, Issue 2; Procedure: gas chromatography, flame ionization detector and gas chromatography/mass spectrometry; Analyte: hexaldehyde; Matrix: air; Detection Limit: 2 ug/sample.
Method: EPA-TSC/NERL 556; Procedure: gas chromatography with electron capture detector; Analyte: hexaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.42 ug/L.
Method: EPA-OGWDW/TSC 556.1; Procedure: fast gas chromatography system equipped with an electron capture detector; Analyte: hexaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.1 ug/L.
USEPA Method 8315. Determination of Carbonyl Compounds by High Performance Liquid Chromatography. High performance liquid chromatography with a method detection limit of 11 ug/L.
USEPA Method 8315A. Determination of Carbonyl Compounds by High Performance Liquid Chromatography using Liquid-liquid Extraction. High performance liquid chromatography with a method detection limit of 12 ug/L.

Clinical Laboratory Methods

In this paper, a polypropylene frit with porous network structure and high area-to-thickness ratio (4.8 mm diameter, 1.6 mm thickness, 20 mm pore size) was utilized as a mould of monolith. Poly(methacrylic acid-ethlyene glycol dimethacrylate) (MAA-EGDMA) monolith was in situ synthesized in the micro-channel of frit by photopolymerization. A monolith frit-based solid-phase microextraction method (SPME) was developed for the determination of hexanal and heptanal in serum samples by combining with high-performance liquid chromatography. 2,4-Dinitrophenylhydrazine (DNPH) as the derivatizing reagent was absorbed on a monolith frit, then its derivatization reaction with aldehydes and the absorption of formed hydrazones on the monolith disk occurred simultaneously. The condition parameters for polymerization, derivatization and extraction were optimized systematically. Under the optimum conditions, rigid structure, low back-pressure and high column capacity were achieved for the monolith frit. The limits of detection for hexanal and heptanal were 1.86 and 1.38 nmol/L, respectively. The inter- and intra-day relative standard deviations were less than 7.7% (n = 6). This method was applied successfully to aldehydes analysis in human serum samples. The method possesses advantages such as simplicity, efficiency, low cost and good biocompatibility. It provides an alternative approach for quantification of aldehydes in complex biological samples.
In this study, magnetic solid phase extraction coupled with in-situ derivatization (MSPE-ISD) was established for the determination of hexanal and heptanal in human urine. 2,4-Dinitrophenylhydrazine (DNPH) was used as the derivatization reagent that was adsorbed onto the surface of magnetite/silica/poly(methacrylic acid-co-ethylene glycol dimethacrylate) (Fe3O4/SiO2/P(MAA-co-EGDMA)). And then simultaneous extraction and derivatization of the aldehydes were performed on the DNPH-adsorbed Fe3O4/SiO2/P(MAA-co-EGDMA). The simple, rapid and sensitive determination of hexanal and heptanal can be accomplished within 9min. Under optimized conditions, the limits of detection (LODs) were 1.7 and 2.5nmol/L for hexanal and heptanal, respectively. The relative recoveries ranged from 72.8% to 91.4% with the intra- and inter-day relative standard deviations (RSDs) being less than 9.6%. Furthermore, the proposed method was successfully applied to determine endogenous hexanal and heptanal in human urine from healthy persons and lung cancer patients. The results showed the higher concentrations of hexanal and heptanal were observed in lung cancer patients compared to healthy controls. Thus, the developed MSPE-ISD method is suitable for the determination of aldehydes in urines.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2-8 °C Storage class (TRGS 510): Flammable liquids.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Hexanal induces early apoptosis of Aspergillus flavus conidia by disrupting mitochondrial function and expression of key genes

Sheng-Fa Li, Shuai-Bing Zhang, Huan-Chen Zhai, Yang-Yong Lv, Yuan-Sen Hu, Jing-Ping Cai
PMID: 34477940   DOI: 10.1007/s00253-021-11543-0

Abstract

Aspergillus flavus is a notorious saprophytic fungus that compromises the quantity and quality of postharvest grains and produces carcinogenic aflatoxins. The natural compound hexanal disrupts cell membrane synthesis and mitochondrial function and induces apoptosis in A. flavus; here, we investigated the molecular mechanisms underlying these effects. The minimum inhibition and fungicidal concentration (MIC and MFC) of hexanal against A. flavus spores were 3.2 and 9.6 μL/mL, respectively. Hexanal exposure resulted in abnormal spore morphology and early spore apoptosis. These changes were accompanied by increased reactive oxygen species production, reduced mitochondrial membrane potential, and DNA fragmentation. Transcriptomic analysis revealed that hexanal treatment greatly altered the metabolism of A. flavus spores, including membrane permeability, mitochondrial function, energy metabolism, DNA replication, oxidative stress, and autophagy. This study provides novel insights into the mechanism underlying the antifungal activity of hexanal, suggesting that hexanal can be used an anti-A. flavus agent for agricultural applications. KEY POINTS: • Hexanal exposure resulted in abnormal spore morphology. • The apoptotic characteristics of A. flavus were induced after hexanal treatment. • Hexanal could change the expression of key A. flavus growth-related genes.


Characteristic fingerprints and volatile flavor compound variations in Liuyang Douchi during fermentation via HS-GC-IMS and HS-SPME-GC-MS

Yi Chen, Pao Li, Luyan Liao, Yeyou Qin, Liwen Jiang, Yang Liu
PMID: 34023693   DOI: 10.1016/j.foodchem.2021.130055

Abstract

The present study investigates volatile organic compound (VOC) compositional changes in Liuyang Douchi during fermentation via a HS-GC-IMS and HS-SPME-GC-MS combination approach. A total of 115 VOCs were identified from Douchi, most of which were accumulated during pile fermentation. Notably, most alcohols and acids decreased with fermentation, while esters, ketones, pyrazines, and phenols accumulated during pile fermentation. Depending on the VOCs identified by GC-IMS/MS, the different fermentation stages of Douchi could be facilely distinguished. Of these, 49 VOCs were regarded as the marker VOCs of Douchi in different fermentation stage: hexanol, hexanal, and propanoic acid was the marker VOCs of the black beans before fermentation and contributing beany and grassy odors; 1-octen-3-ol and 3-octanone supplying a mushroom aroma to the Douchi fermented for 3-9 days; and esters and pyrazine, especially ethyl acetate and 2,6-dimethylpyrazine, contributing the cocoa, fruity, and nutty aromas of matured Douchi.


Transcriptomics of Improved Fruit Retention by Hexanal in 'Honeycrisp' Reveals Hormonal Crosstalk and Reduced Cell Wall Degradation in the Fruit Abscission Zone

Karthika Sriskantharajah, Walid El Kayal, Davoud Torkamaneh, Murali M Ayyanath, Praveen K Saxena, Alan J Sullivan, Gopinadhan Paliyath, Jayasankar Subramanian
PMID: 34445535   DOI: 10.3390/ijms22168830

Abstract

Apples (
 
Borkh) are prone to preharvest fruit drop, which is more pronounced in 'Honeycrisp'. Hexanal is known to improve fruit retention in several economically important crops. The effects of hexanal on the fruit retention of 'Honeycrisp' apples were assessed using physiological, biochemical, and transcriptomic approaches. Fruit retention and fruit firmness were significantly improved by hexanal, while sugars and fresh weight did not show a significant change in response to hexanal treatment. At commercial maturity, abscisic acid and melatonin levels were significantly lower in the treated fruit abscission zone (FAZ) compared to control. At this stage, a total of 726 differentially expressed genes (DEGs) were identified between treated and control FAZ. Functional classification of the DEGs showed that hexanal downregulated ethylene biosynthesis genes, such as S-adenosylmethionine synthase (
) and 1-aminocyclopropane-1-carboxylic acid oxidases (
,
, and
), while it upregulated the receptor genes
and
. Genes related to ABA biosynthesis (
and
) were also downregulated. On the contrary, key genes involved in gibberellic acid biosynthesis (
and
were upregulated. Further, hexanal downregulated the expression of genes related to cell wall degrading enzymes, such as polygalacturonase (
), glucanases (endo-β-1,4-glucanase), and expansins (
,
,
,
,
). Our findings reveal that hexanal reduced the sensitivity of FAZ cells to ethylene and ABA. Simultaneously, hexanal maintained the cell wall integrity of FAZ cells by regulating genes involved in cell wall modifications. Thus, delayed fruit abscission by hexanal is most likely achieved by minimizing ABA through an ethylene-dependent mechanism.


Determination of Main Bitter Compounds in Soaked and Germinated Sesame Pastes

Lixia Hou, Yujin Zhang, Cuicui Li, Xuede Wang, Selina C Wang
PMID: 33431770   DOI: 10.5650/jos.ess20169

Abstract

The flavor and taste of the foods play an important or even a decisive role in the acceptance and preference of the consumers. It was found that the sesame paste prepared with the germinated sesame seeds was bitter in our previous experiment. In the study, the volatile and non-volatile bitter-taste components of the sesame paste samples were comprehensively analyzed. 2-methylbutanal, hexanal, acetic acid, and butyric acid were the predominant volatile compounds in the soaked and germinated sesame pastes. Oxalate was significantly reduced by the germination (p < 0.05). The contents of sesaminoltriglucoside in sesame pastes ranged from 129.04 to 217.57 μg/g. Both total and individual free amino acid contents increased with the prolongation of the germinating time. The bitter-taste amino acid Arg had the highest score of Taste Activity Value for the bitterest sample made from the seeds germinated for 36 hours. The bitter-tasting Arg was first reported to impart a bitter taste to the germinated sesame paste.


Metabolomic analyses revealed multifaceted effects of hexanal on Aspergillus flavus growth

Sheng-Fa Li, Shuai-Bing Zhang, Yang-Yong Lv, Huan-Chen Zhai, Na Li, Yuan-Sen Hu, Jing-Ping Cai
PMID: 33880599   DOI: 10.1007/s00253-021-11293-z

Abstract

Hexanal, a natural volatile organic compound, exerts antifungal activity against Aspergillus flavus; however, the mechanisms underlying these effects are unclear. In this study, we found that the growth of A. flavus mycelium was completely inhibited following exposure to 0.4 μL/mL hexanal (minimal inhibitory concentration). A detailed metabolomics survey was performed to identify changes in metabolite production by A. flavus cells after exposure to 1/2 the minimal inhibitory concentration of hexanal for 6 h, which revealed significant differences in 70 metabolites, including 20 upregulated and 50 downregulated metabolites. Among them, levels of L-malic acid, α-linolenic acid, phosphatidylcholine, D-ribose, riboflavin, D-mannitol, D-sorbitol, and deoxyinosine were significantly reduced. The metabolomics results suggest that the metabolites are mainly involved in the tricarboxylic acid cycle (TCA), ABC transport system, and membrane synthesis in A. flavus cells. Hexanal treatment reduced succinate dehydrogenase and mitochondrial dehydrogenase activity and stimulated superoxide anion and hydrogen peroxide accumulation in A. flavus mycelia. Increases in the electric conductivity and A
of the culture supernatant indicated cell membrane leakage. Therefore, hexanal appears to disrupt cell membrane synthesis, induce mitochondrial dysfunction, and increase oxidative stress in A. flavus mycelia. KEY POINTS: • Metabolite changes of A. flavus mycelia were identified after hexanal treatment. • Most differential metabolites were downregulated in hexanal-treated A. flavus. • An antifungal model of hexanal against A. flavus was proposed.


Evaluation of the sensitization potential of volatile and semi-volatile organic compounds using the direct peptide reactivity assay

Tsuyoshi Kawakami, Kazuo Isama, Yoshiaki Ikarashi, Hideto Jinno
PMID: 33132246   DOI: 10.2131/jts.45.725

Abstract

The purpose of this study was to evaluate the sensitization potential of 82 compounds classified as volatile and/or semi-volatile organic compounds using the direct peptide reactivity assay (DPRA), given that these chemical compounds have been detected frequently and at high concentrations in a national survey of Japanese indoor air pollution and other studies. The skin sensitization potential of 81 of these compounds was evaluable in our study; one compound co-eluted with cysteine peptide and was therefore not evaluable. Twenty-five of the evaluated compounds were classified as positive. Although all glycols and plasticizers detected frequently and at high concentrations in a national survey of Japanese indoor air pollution were negative, hexanal and nonanal, which are found in fragrances and building materials, tested positive. Monoethanolamine and 1,3-butanediol, which cause clinical contact dermatitis, and several compounds reported to have weak sensitization potential in animal studies, were classified as negative. Thus, it was considered that compounds with weak sensitization potential were evaluated as negative in the DPRA. Although the sensitization potential of the formaldehyde-releasing preservative bronopol has been attributed to the release of formaldehyde (a well-known contact allergen) by its degradation, its degradation products-bromonitromethane and 2-bromoethanol-were classified as positive, indicating that these degradation products also exhibit sensitization potential. The compounds that tested positive in this study should be comprehensively assessed through multiple toxicity and epidemiological studies.


Enrichment of mayonnaise with a high fat fish oil-in-water emulsion stabilized with modified DATEM C14 enhances oxidative stability

Betül Yesiltas, Pedro J García-Moreno, Ann-Dorit M Sørensen, Alyssa M Soria Caindec, Grethe Hyldig, Sampson Anankanbil, Zheng Guo, Charlotte Jacobsen
PMID: 33039737   DOI: 10.1016/j.foodchem.2020.128141

Abstract

Enrichment of mayonnaise using delivery emulsions (DEs) containing 70% fish oil versus neat fish oil was investigated. DEs were produced with combined use of sodium caseinate, diacetyl tartaric acid esters of mono- and diglycerides (DATEM), and/or modified DATEMs with different length (C12 or C14) and covalently attached caffeic acid. Physical and oxidative stability of the mayonnaises were analyzed based on parameters including droplet size, viscosity, peroxide value, volatile compounds, and sensory properties. DEs addition to mayonnaise resulted in larger droplets and lower viscosity compared to neat fish oil. However, zeta potential was higher in mayonnaises with DEs containing DATEMs. Mayonnaise containing DATEM C14 had higher protein surface load leading to a thicker interfacial layer, lower formation of hexanal, (E)-2-hexenal, and (E)-2-heptenal as well as lower rancid odour intensity compared to mayonnaise containing DATEM and free caffeic acid, and thus benefitted from the location of the antioxidant at the interface.


Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil

Kai-Min Yang, Louis Kuoping Chao, Chin-Sheng Wu, Zih-Sian Ye, Hsin-Chun Chen
PMID: 34072807   DOI: 10.3390/molecules26113306

Abstract

Peanut oil is favored by consumers due to its rich nutritional value and unique flavor. This study used headspace solid-phase microextraction (HS-SPME) combined with gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to examine the differences in the peanut oil aroma on the basis of variety, roasting temperatures, and pressing components. The results revealed that the optimal conditions for extracting peanut oil were achieved through the use of 50/30 μm DVB/CAR/PDMS fibers at 60 °C for 50 min. The primary compounds present in peanut oil were pyrazines. When peanuts were roasted, the temperature raised from 120 °C to 140 °C and the content of aldehydes in peanut oil increased; however, the content of aldehydes in No. 9 oil at 160 °C decreased. The components of peanut shell oil varied depending on the peanut variety. The most marked difference was observed in terms of the main compound at the two roasting temperatures. This compound was a pyrazine, and the content increased with the roasting temperature in hekei oils. When the roasting temperature was lower, No. 9 oil contained more fatty acid oxidation products such as hexanal, heptanal, and nonanal. When the roasting temperature increased, No. 9 oil contained more furfural and 5-methylfurfural. Heren oil was easier to oxidize and produced nonanal that possessed a fatty aroma.


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